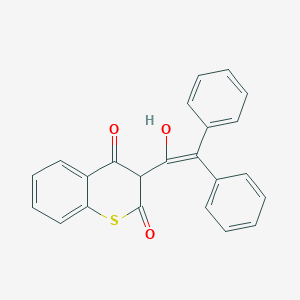![molecular formula C25H32Sn2 B14584645 Trimethyl[4-(triphenylstannyl)butyl]stannane CAS No. 61222-21-7](/img/structure/B14584645.png)
Trimethyl[4-(triphenylstannyl)butyl]stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[4-(triphenylstannyl)butyl]stannane is an organotin compound characterized by the presence of tin-carbon bonds. Organotin compounds are known for their diverse applications in organic synthesis, particularly in radical reactions due to their ability to act as radical reducing agents .
Méthodes De Préparation
The synthesis of Trimethyl[4-(triphenylstannyl)butyl]stannane typically involves the reaction of triphenyltin chloride with a Grignard reagent, followed by the addition of trimethyltin chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent the hydrolysis of the organotin compounds . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Trimethyl[4-(triphenylstannyl)butyl]stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and hydroxides.
Reduction: It can act as a reducing agent in radical reactions, often using reagents like lithium aluminium hydride.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups.
Common reagents used in these reactions include Grignard reagents, lithium aluminium hydride, and various halides. The major products formed from these reactions depend on the specific conditions and reagents used but often include tin oxides, hydroxides, and substituted organotin compounds .
Applications De Recherche Scientifique
Trimethyl[4-(triphenylstannyl)butyl]stannane has several scientific research applications:
Mécanisme D'action
The mechanism of action of Trimethyl[4-(triphenylstannyl)butyl]stannane involves the formation of tin-centered radicals, which can participate in various radical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Trimethyl[4-(triphenylstannyl)butyl]stannane can be compared with other organotin compounds, such as tributyltin hydride and trimethyltin chloride . While all these compounds are used in radical reactions, this compound is unique due to its specific structure, which allows for different reactivity and selectivity in chemical reactions. Similar compounds include:
Tributyltin hydride: Known for its use in radical reductions and hydrostannation reactions.
Trimethyltin chloride: Used in the synthesis of other organotin compounds and as a reagent in organic synthesis.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
61222-21-7 |
|---|---|
Formule moléculaire |
C25H32Sn2 |
Poids moléculaire |
569.9 g/mol |
Nom IUPAC |
trimethyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/3C6H5.C4H8.3CH3.2Sn/c3*1-2-4-6-5-3-1;1-3-4-2;;;;;/h3*1-5H;1-4H2;3*1H3;; |
Clé InChI |
JWUDYOQONHWNFX-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)CCCC[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


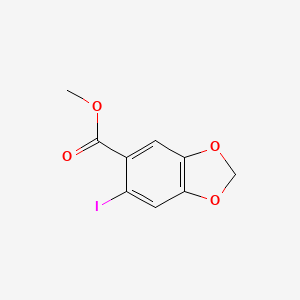
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
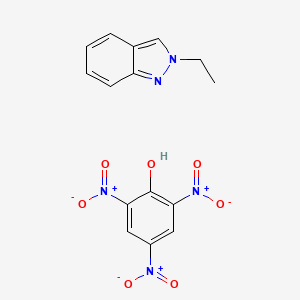
![4,4'-[(4-Aminophenyl)methylene]bis(3-iodoaniline)](/img/structure/B14584592.png)
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

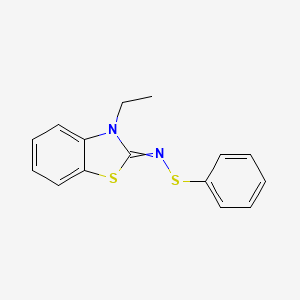
![7-Hydrazinyl-3-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14584607.png)
![Lithium bicyclo[4.1.0]heptan-7-ide](/img/structure/B14584608.png)
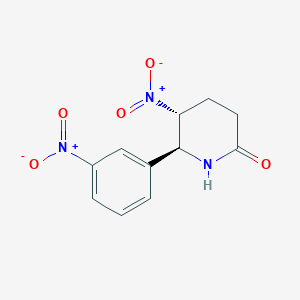
![Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol](/img/structure/B14584619.png)

